molecular formula C15H11N3O5 B3117503 Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate CAS No. 223664-49-1

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

Cat. No.: B3117503
CAS No.: 223664-49-1
M. Wt: 313.26 g/mol
InChI Key: SVVWANINJIPEPI-UHFFFAOYSA-N
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Description

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a keto group, and an ethyl ester functional group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a phenanthroline derivative, followed by oxidation and esterification reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a collagen proline hydroxylase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues in collagen. This inhibition can lead to reduced collagen synthesis and deposition, which is beneficial in conditions characterized by excessive fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit collagen proline hydroxylase sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 8-nitro-7-oxo-10H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c1-2-23-15(20)9-5-8-3-4-10-13(12(8)16-6-9)17-7-11(14(10)19)18(21)22/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVWANINJIPEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 2
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 3
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 4
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 5
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 6
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

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